An In-depth Technical Guide to the Molecular Mechanism of the Sodium-Potassium ATPase
An In-depth Technical Guide to the Molecular Mechanism of the Sodium-Potassium ATPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase), also known as the Na+/K+ pump, is a vital transmembrane protein found in all animal cells.[1][2][3] First discovered in 1957 by Jens Christian Skou, a discovery that later earned him the Nobel Prize in Chemistry in 1997, this enzyme plays a crucial role in cellular physiology.[1] The Na+/K+-ATPase is an electrogenic pump that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell against their concentration gradients, a process powered by the hydrolysis of one molecule of ATP.[1][2][4][5] This activity is fundamental for maintaining the resting membrane potential, regulating cellular volume, and driving the secondary transport of other solutes.[1][3] Given its physiological significance, the Na+/K+-ATPase is a key target for drugs, most notably cardiac glycosides used in the treatment of heart conditions.[2] This guide provides a comprehensive overview of the molecular mechanism of the Na+/K+-ATPase, including its structure, transport cycle, quantitative data, and detailed experimental protocols relevant to its study.
Structure of the Sodium-Potassium ATPase
The Na+/K+-ATPase is a heterodimeric protein complex composed of a large catalytic α-subunit and a smaller β-subunit.[2] In some tissues, a third, smaller regulatory subunit from the FXYD protein family may also be associated with the complex.[2]
-
α-subunit: This is the primary functional component of the pump, with a molecular weight of approximately 110 kDa.[2] It contains the binding sites for Na+, K+, and ATP, as well as the phosphorylation site.[2] The α-subunit is a transmembrane protein that spans the plasma membrane multiple times.
-
β-subunit: This subunit is a glycoprotein (B1211001) that is essential for the proper folding, stability, and membrane insertion of the α-subunit.[6] It also influences the affinity of the pump for Na+ and K+ ions.[6]
-
FXYD subunit: These are tissue-specific regulatory subunits that can modulate the activity of the Na+/K+-ATPase.[6]
The enzyme cycles through two principal conformational states, designated E1 and E2, which exhibit different affinities for the transported ions and are oriented towards either the intracellular or extracellular side of the membrane.[7]
The Post-Albers Cycle: A Step-by-Step Molecular Mechanism
The transport of ions by the Na+/K+-ATPase is described by the Post-Albers cycle, which involves a series of conformational changes driven by ATP hydrolysis and phosphorylation. The cycle can be summarized in the following key steps:
-
Na+ Binding and Phosphorylation (E1 state): The cycle begins with the pump in the E1 conformation, open to the intracellular side. In this state, it has a high affinity for Na+ ions. Three intracellular Na+ ions bind to their specific sites on the α-subunit.[7] This binding triggers the hydrolysis of ATP to ADP, and the transfer of the terminal phosphate (B84403) group to a highly conserved aspartate residue on the α-subunit, forming a high-energy phosphorylated intermediate (E1~P).[7]
-
Conformational Change to E2-P and Na+ Release: The phosphorylation of the α-subunit induces a major conformational change from the E1~P state to the lower-energy E2-P state. This transition reorients the ion-binding sites to face the extracellular space and significantly reduces their affinity for Na+.[7] Consequently, the three Na+ ions are released into the extracellular medium.
-
K+ Binding: In the E2-P conformation, the pump exposes two high-affinity binding sites for K+ to the extracellular side. Two extracellular K+ ions bind to these sites.
-
Dephosphorylation and K+ Occlusion: The binding of K+ triggers the hydrolysis of the aspartyl-phosphate bond, releasing the inorganic phosphate (Pi) into the cytoplasm. This dephosphorylation event causes another conformational change, leading to the occlusion of the two K+ ions within the protein.
-
Return to E1 State and K+ Release: The pump then transitions back to the E1 conformation, a process that is facilitated by the binding of a new ATP molecule. This change reorients the K+ binding sites to the intracellular side and drastically reduces their affinity for K+, leading to the release of the two K+ ions into the cytoplasm. The pump is now ready to begin a new cycle by binding three Na+ ions.
Quantitative Data
The following tables summarize key quantitative parameters of the Na+/K+-ATPase activity.
| Parameter | Value | Species/Tissue | Conditions | Reference(s) |
| Stoichiometry | 3 Na+ out / 2 K+ in / 1 ATP hydrolyzed | General | Physiological | [1][2][5] |
| Turnover Rate | ~50% of total brain energy consumption | Neurons | Physiological | [2] |
| Intracellular Na+ Affinity (Km) | ~3.6 mM (α2β2 isoform) | Mouse | Vm = -80 mV | [7] |
| < 1.0 mM (other isoforms) | Mouse | Vm = -80 mV | [7] | |
| Extracellular K+ Affinity (K'm) | ~3.6 mM (α2β2 isoform) | Mouse | Vm = -80 mV | [7] |
| < 1.0 mM (other isoforms) | Mouse | Vm = -80 mV | [7] | |
| ATP Affinity (Km) | ~0.5 mM (for MgATP complex) | Swine | 310.15K, pH 7.4 | [8] |
| Vmax | Varies with isoform and conditions | Rat skeletal muscle | [9][10] |
Mandatory Visualizations
The Post-Albers Cycle of the Na+/K+-ATPase
Caption: The Post-Albers cycle illustrating the main conformational states and ion transport steps.
Experimental Workflow for ATPase Activity Assay
Caption: A typical workflow for determining Na+/K+-ATPase activity by measuring inorganic phosphate release.
Experimental Protocols
Measurement of Na+/K+-ATPase Activity (Inorganic Phosphate Release Assay)
This protocol is adapted from methods that measure the release of inorganic phosphate (Pi) from ATP hydrolysis.[11][12][13]
A. Reagents and Buffers:
-
5x Assay Buffer: 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol.[11]
-
Reaction Buffer (1x): 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA.[12]
-
ATP Solution: 5 mM ATP in water.[12]
-
Ouabain (B1677812) Stock Solution: 10 mM ouabain in water or ethanol.
-
Stopping Solution: 5-10% Trichloroacetic acid (TCA).[13]
-
Phosphate Detection Reagent: A Molybdate-based colorimetric reagent (e.g., containing ammonium (B1175870) molybdate (B1676688) and a reducing agent like Elon or ascorbic acid).[11][13]
-
Phosphate Standard: A solution of known KH2PO4 concentration (e.g., 800 µM).[11]
B. Procedure:
-
Reaction Setup:
-
Prepare two sets of reaction tubes: "Total ATPase activity" and "Ouabain-insensitive ATPase activity".
-
To each tube, add the reaction buffer.
-
To the "Ouabain-insensitive" tubes, add ouabain to a final concentration of 10-100 µM.[12] To the "Total ATPase" tubes, add the same volume of solvent (water or ethanol).
-
Add the purified Na+/K+-ATPase preparation to each tube.
-
Pre-incubate the tubes at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold stopping solution (TCA).[13]
-
Place the tubes on ice for at least 10 minutes to precipitate the protein.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Phosphate Detection:
-
Prepare a phosphate standard curve using serial dilutions of the phosphate standard.[11]
-
Transfer an aliquot of the supernatant from each reaction tube and the standards to a 96-well plate.[11]
-
Add the phosphate detection reagent to each well.[11]
-
Incubate at room temperature for color development (typically 10-30 minutes).
-
Read the absorbance at the appropriate wavelength (e.g., 650-870 nm) using a microplate reader.[11][13]
-
-
Data Analysis:
-
Calculate the concentration of Pi released in each sample using the standard curve.
-
The Na+/K+-ATPase activity is the difference between the "Total ATPase activity" and the "Ouabain-insensitive ATPase activity".
-
Express the specific activity as nmol (or µmol) of Pi released per minute per mg of protein.
-
Ion Flux Assay Using 86Rb+ as a Tracer for K+
This protocol describes a method to measure the K+ uptake activity of the Na+/K+-ATPase using the radioactive isotope 86Rb+ as a tracer.[14]
A. Materials:
-
Cells expressing the Na+/K+-ATPase of interest (e.g., cultured cells or oocytes).
-
Labeling Medium: Growth medium containing 86RbCl (e.g., 2 µCi/ml).[14]
-
Wash Buffer: HEPES-buffered saline (15 mM HEPES, 140 mM NaCl, 2 mM KCl, 1 mM MgSO4, 1.8 mM CaCl2, 11 mM Glucose, pH 7.4).[14]
-
Assay Buffer: Wash buffer with or without stimulating/inhibiting compounds.
-
Lysis Buffer: 0.2 M NaOH.[14]
-
Scintillation fluid and a scintillation counter.
B. Procedure:
-
Cell Preparation:
-
Seed cells in 24- or 96-well plates and grow to 70-95% confluency.[14]
-
-
86Rb+ Loading:
-
Incubate the cells in the labeling medium containing 86Rb+ for a sufficient time to allow for tracer uptake (e.g., 4 hours at 37°C).[14]
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells multiple times (e.g., four times) with cold wash buffer to remove extracellular 86Rb+.[14]
-
-
Efflux/Uptake Measurement:
-
Add the assay buffer (with or without test compounds) to the wells.
-
Incubate for a defined period (e.g., 2 minutes) to allow for 86Rb+ efflux or altered uptake.[14]
-
Collect the assay buffer (supernatant).
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer to each well.[14]
-
Collect the cell lysate.
-
-
Radioactivity Measurement:
-
Add scintillation fluid to the collected supernatant and cell lysate samples.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.[14]
-
-
Data Analysis:
-
The total 86Rb+ loaded is the sum of the CPM in the supernatant and the lysate.
-
Calculate the percentage of 86Rb+ retained in the cells or released into the medium.
-
Compare the results from different experimental conditions (e.g., with and without inhibitors like ouabain) to determine the specific Na+/K+-ATPase-mediated ion flux.
-
Site-Directed Mutagenesis of the Na+/K+-ATPase
This protocol provides a general workflow for introducing specific mutations into the gene encoding the α-subunit of the Na+/K+-ATPase (e.g., ATP1A1).[15][16][17][18][19]
A. Primer Design:
-
Design a pair of complementary mutagenic primers, typically 25-45 bases in length.[15][17]
-
The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.[17]
-
The primers should have a minimum GC content of 40% and terminate in one or more G or C bases.[15]
-
The melting temperature (Tm) should be ≥ 78°C.[15]
B. PCR Amplification:
-
Set up a PCR reaction containing:
-
Template DNA (plasmid containing the Na+/K+-ATPase gene)
-
Forward and reverse mutagenic primers
-
High-fidelity DNA polymerase (e.g., PfuTurbo)
-
dNTPs
-
PCR buffer
-
-
Perform PCR using a thermal cycler with an appropriate program (e.g., 16-18 cycles).[15][19]
C. DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.[15][16]
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.[15]
D. Transformation:
-
Transform competent E. coli cells with the DpnI-treated PCR product.[16]
-
Plate the transformed cells on a selective agar (B569324) plate (containing the appropriate antibiotic).
-
Incubate overnight at 37°C.
E. Verification:
-
Pick individual colonies and grow them in liquid culture.
-
Isolate the plasmid DNA (miniprep).
-
Verify the presence of the desired mutation by DNA sequencing.
Structural Analysis by X-ray Crystallography
This protocol outlines the general steps for determining the structure of the Na+/K+-ATPase using X-ray crystallography.[20][21][22]
A. Protein Purification and Preparation:
-
Purify the Na+/K+-ATPase from a suitable source (e.g., shark rectal glands or pig kidneys) or from a recombinant expression system.[20]
-
Solubilize the purified enzyme in a suitable detergent (e.g., C12E8).[20]
-
Concentrate the protein to a suitable concentration for crystallization (typically 5-25 mg/ml).[23]
-
The sample should be homogeneous and stable, which can be verified by techniques like dynamic light scattering (DLS).
B. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like vapor diffusion (hanging drop or sitting drop).
-
For the Na+/K+-ATPase, crystallization is often performed in the presence of specific ligands (e.g., K+ ions and a phosphate analog like MgF42-) to lock the enzyme in a particular conformational state.[20]
-
Optimize the initial "hit" conditions to obtain large, well-diffracting crystals.
C. Data Collection:
-
Mount a single crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to prevent radiation damage.[22]
-
Expose the crystal to a high-intensity X-ray beam (from a synchrotron source).
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
D. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an atomic model of the protein into the resulting electron density map.
-
Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
This protocol describes the general workflow for determining the structure of the Na+/K+-ATPase using single-particle cryo-EM.[24][25][26][27][28]
A. Sample Preparation:
-
Purify and solubilize the Na+/K+-ATPase as for X-ray crystallography.[24]
-
The protein concentration for cryo-EM is typically lower than for crystallography (e.g., 0.1-5 mg/mL).[25]
B. Grid Preparation and Vitrification:
-
Apply a small volume (2-3 µL) of the protein solution to a freshly glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).[24][27]
-
Blot away the excess liquid with filter paper to create a thin film of the sample.[26]
-
Rapidly plunge-freeze the grid in a cryogen like liquid ethane (B1197151) to vitrify the sample, preserving the protein in a near-native state.[24][26]
C. Data Collection:
-
Load the vitrified grid into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large number of images (micrographs) of the protein particles at different orientations.
D. Image Processing and 3D Reconstruction:
-
Select individual particle images from the micrographs.
-
Classify the particle images into different 2D classes representing different views of the protein.
-
Reconstruct a 3D map of the protein from the 2D class averages.
-
Refine the 3D map to high resolution.
E. Model Building and Refinement:
-
Build an atomic model of the protein into the final 3D cryo-EM map.
-
Refine the model to improve its fit to the map and its stereochemistry.
Voltage Clamp Fluorometry (VCF) of Na+/K+-ATPase in Xenopus Oocytes
This protocol details the steps for studying the conformational dynamics of the Na+/K+-ATPase using VCF in Xenopus oocytes.[29][30][31][32][33]
A. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from Xenopus laevis and treat with collagenase to remove the follicular layer.[30]
-
Synthesize cRNA for the α and β subunits of the Na+/K+-ATPase.
-
Inject the cRNAs into the oocytes (e.g., 15-25 ng of α-subunit and 1.5-2.5 ng of β-subunit cRNA).[30]
-
Incubate the injected oocytes for 3-4 days to allow for protein expression.[30]
B. Fluorophore Labeling:
-
Introduce a cysteine mutation at a specific site in an extracellular loop of the α-subunit (e.g., N790C) through site-directed mutagenesis.[30]
-
Incubate the oocytes with a cysteine-reactive fluorescent dye (e.g., tetramethylrhodamine-6-maleimide, TMRM).
C. Two-Electrode Voltage Clamp (TEVC) and Fluorescence Measurement:
-
Place a labeled oocyte in a perfusion chamber on the stage of a fluorescence microscope.[30]
-
Impale the oocyte with two microelectrodes for voltage clamping.[32]
-
Simultaneously record the membrane current and the fluorescence intensity from a labeled region of the oocyte.
-
Apply voltage pulses and/or change the ionic composition of the extracellular solution to induce conformational changes in the Na+/K+-ATPase.
D. Data Analysis:
-
Correlate the changes in fluorescence intensity with the electrical currents and the applied stimuli (voltage, ion concentrations).
-
This allows for the real-time monitoring of specific conformational transitions in the pump cycle.
References
- 1. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 2. Na+/K+-pump and neurotransmitter membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Khan Academy [khanacademy.org]
- 5. Physiology, Sodium Potassium Pump - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Unsuitability of the 86Rb+ uptake method for estimation of (Na+ + K+)-ATPase activity in innervated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Managing Brain Extracellular K+ during Neuronal Activity: The Physiological Role of the Na+/K+-ATPase Subunit Isoforms [frontiersin.org]
- 8. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Na+,K+ pumps and their transport rate in skeletal muscle: Functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 16. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. assaygenie.com [assaygenie.com]
- 19. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sequential substitution of K+ bound to Na+,K+-ATPase visualized by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Successful sample preparation for serial crystallography experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. hamptonresearch.com [hamptonresearch.com]
- 24. pnas.org [pnas.org]
- 25. creative-biostructure.com [creative-biostructure.com]
- 26. MyScope [myscope.training]
- 27. journals.iucr.org [journals.iucr.org]
- 28. CryoEM grid preparation: a closer look at advancements and impact of preparation mode and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Voltage clamp fluorometry in Xenopus laevis oocytes to study the voltage-sensing phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Conformational dynamics of the Na+/K+-ATPase probed by voltage clamp fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Video: The Xenopus Oocyte Cut-open Vaseline Gap Voltage-clamp Technique With Fluorometry [jove.com]
- 32. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 33. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
